molecular formula C14H12N2O2S B14567052 N-Methyl-4-nitro-N-phenylbenzene-1-carbothioamide CAS No. 61821-45-2

N-Methyl-4-nitro-N-phenylbenzene-1-carbothioamide

Cat. No.: B14567052
CAS No.: 61821-45-2
M. Wt: 272.32 g/mol
InChI Key: DWPNSXQPBJZQLE-UHFFFAOYSA-N
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Description

N-Methyl-4-nitro-N-phenylbenzene-1-carbothioamide is an organic compound that belongs to the class of nitro compounds It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with a methyl group (-CH3) and a phenyl group (-C6H5) attached to a carbothioamide functional group (-CSNH2)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-nitro-N-phenylbenzene-1-carbothioamide typically involves the nitration of benzene derivatives. One common method is the nitration of toluene to produce 4-nitrotoluene, which can then be further reacted to introduce the carbothioamide group. The nitration process involves treating benzene with a mixture of concentrated nitric acid and concentrated sulfuric acid at a temperature not exceeding 50°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by subsequent functional group modifications. The use of titanium (IV) nitrate as a nitrating agent has been reported for the efficient production of nitrobenzene derivatives .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-nitro-N-phenylbenzene-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group (-NH2) under specific conditions.

    Reduction: The compound can be reduced using hydrogenation to produce corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and sulfuric acid as a catalyst. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products Formed

Major products formed from these reactions include 4-nitroaniline, 4-nitrobenzaldehyde, and various substituted benzene derivatives .

Scientific Research Applications

N-Methyl-4-nitro-N-phenylbenzene-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-4-nitro-N-phenylbenzene-1-carbothioamide involves its interaction with molecular targets through its nitro and carbothioamide groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The carbothioamide group can form hydrogen bonds and other interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

61821-45-2

Molecular Formula

C14H12N2O2S

Molecular Weight

272.32 g/mol

IUPAC Name

N-methyl-4-nitro-N-phenylbenzenecarbothioamide

InChI

InChI=1S/C14H12N2O2S/c1-15(12-5-3-2-4-6-12)14(19)11-7-9-13(10-8-11)16(17)18/h2-10H,1H3

InChI Key

DWPNSXQPBJZQLE-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=S)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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